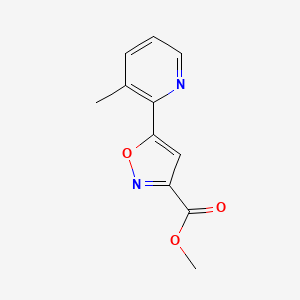
Methyl 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708673 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a subject of interest in chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708673 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modification: The core structure is then modified by introducing various functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of MFCD32708673 follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used to maintain a steady production rate.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32708673 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of MFCD32708673 can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32708673 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32708673 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: MFCD32708673 can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to receptors, altering signal transduction pathways.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 5-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-3-5-12-10(7)9-6-8(13-16-9)11(14)15-2/h3-6H,1-2H3 |
Clave InChI |
LRBABHQIOAWEHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=CC(=NO2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


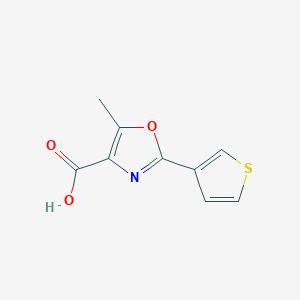

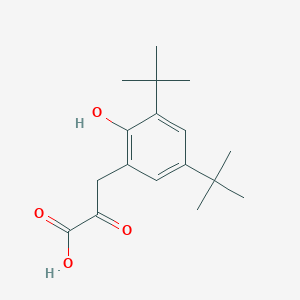

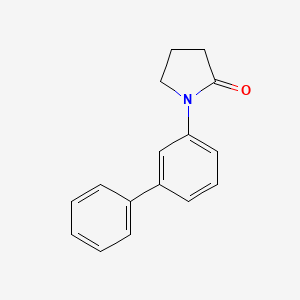
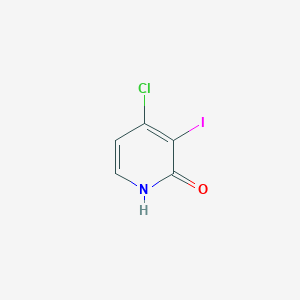

![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
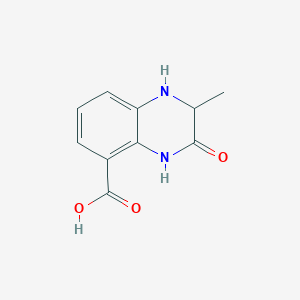


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


